A Technical Guide to the Synthesis and Characterization of Ethylenebis(triphenylphosphine)platinum(0)
A Technical Guide to the Synthesis and Characterization of Ethylenebis(triphenylphosphine)platinum(0)
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Ethylenebis(triphenylphosphine)platinum(0), a key precursor and catalyst in organometallic chemistry. With the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), this Platinum(0) complex is a cornerstone for researchers in catalysis, materials science, and drug development. This document details two reliable synthetic methodologies, rooted in fundamental inorganic principles: the reductive phosphination of a Platinum(II) salt and the direct ligand displacement from a pre-existing Platinum(0) complex. We offer field-proven, step-by-step protocols for each method, explain the causality behind experimental choices, and provide a thorough guide to the analytical techniques required for structural verification and purity assessment, with a focus on multinuclear NMR spectroscopy and X-ray crystallography.
Introduction and Strategic Overview
Ethylenebis(triphenylphosphine)platinum(0) is a versatile 16-electron, square planar Platinum(0) complex. The platinum center is coordinated to two bulky triphenylphosphine ligands and one ethylene molecule. The ethylene ligand is bound in a η²-fashion and is relatively labile, making this complex an excellent starting material for the synthesis of other platinum compounds via ligand exchange reactions.[1] It serves as a potent catalyst for important organic transformations, including hydrosilylation, and is a valuable reagent for studying oxidative addition mechanisms.[2]
The synthesis of this complex can be approached from two mechanistically distinct perspectives, each offering advantages depending on the available starting materials and desired scale.
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Strategy A: Reductive Phosphination. This is the most common and cost-effective method, starting from an inexpensive and stable Platinum(II) salt, typically potassium tetrachloroplatinate(II) (K₂PtCl₄). The core of this strategy is the in-situ reduction of Pt(II) to Pt(0) in the presence of the coordinating triphenylphosphine ligands. A mild reducing agent, such as ethanol or hydrazine, is employed. The subsequent introduction of ethylene gas leads to the formation of the desired product.
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Strategy B: Ligand Displacement. This approach begins with a stable, pre-formed Platinum(0) complex, most commonly Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]. In this case, the synthesis is a straightforward ligand substitution reaction where two of the four triphenylphosphine ligands are displaced by ethylene. This method is often cleaner and faster but relies on a more expensive and air-sensitive precursor.
Synthetic Methodologies: Protocols and Mechanistic Insights
Protocol 1: Reductive Phosphination from K₂PtCl₄
This method represents the most fundamental synthesis, building the complex from a basic platinum salt. The choice of a mild reducing agent is critical to prevent over-reduction to platinum metal. Ethanol serves as both the solvent and the reducing agent, being oxidized to acetaldehyde in the process.
Reaction Scheme:
K₂[PtCl₄] + 2PPh₃ + C₂H₅OH/C₂H₄ → [Pt(C₂H₄)(PPh₃)₂] + 2KCl + CH₃CHO + HCl + H₂O
Experimental Protocol:
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Inert Atmosphere: All glassware must be oven-dried and the entire procedure conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.[3] Solvents should be deoxygenated prior to use.
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Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium tetrachloroplatinate(II) (K₂PtCl₄, 1.0 g, 2.41 mmol) and triphenylphosphine (PPh₃, 2.53 g, 9.64 mmol, 4 equivalents) in absolute ethanol (100 mL).
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Reduction & Coordination: Heat the orange-red suspension to reflux with vigorous stirring. The color of the solution will gradually lighten to yellow as the Pt(II) is reduced and the intermediate platinum-phosphine complexes form. Maintain reflux for 2-3 hours.
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Ethylene Introduction: Cool the solution to room temperature. Bubble ethylene gas gently through the stirred yellow solution for 30-45 minutes. A pale-yellow or off-white precipitate will begin to form. The choice to introduce ethylene after the initial reduction ensures that the primary coordination sphere is occupied by the phosphine ligands before the more labile ethylene is introduced.
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Isolation: Stop the ethylene flow and cool the flask in an ice bath for 30 minutes to maximize precipitation.
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Purification: Collect the solid product by filtration under inert atmosphere. Wash the precipitate sequentially with cold absolute ethanol (3 x 20 mL), deionized water (2 x 20 mL) to remove any remaining KCl, and finally with cold diethyl ether (2 x 20 mL).
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Drying: Dry the resulting fine, light-yellow to beige powder under high vacuum for several hours. The typical yield is 75-85%.
Protocol 2: Ligand Displacement from Pt(PPh₃)₄
This protocol is ideal for rapid, small-scale synthesis when high purity is paramount and the precursor is readily available. The driving force is the displacement of two PPh₃ ligands by ethylene.
Experimental Protocol:
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Inert Atmosphere: This procedure is highly sensitive to air, as the precursor and product are both prone to oxidation. Strict adherence to inert atmosphere techniques is mandatory.
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Reaction Setup: In a 100 mL Schlenk flask, dissolve Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄, 1.0 g, 0.80 mmol) in deoxygenated toluene or benzene (50 mL) at room temperature. This should result in a clear, yellow solution.
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Ligand Exchange: Bubble ethylene gas gently through the stirred solution for 20-30 minutes. The color of the solution will lighten, and a crystalline white or off-white solid will precipitate.
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Isolation and Purification: Cease the ethylene flow and reduce the solvent volume under vacuum to approximately 10-15 mL to encourage further precipitation. Add deoxygenated n-hexane (30 mL) to complete the precipitation.
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Final Steps: Collect the solid by filtration, wash with n-hexane (3 x 15 mL), and dry under high vacuum. The yield is typically quantitative.
Characterization and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of Ethylenebis(triphenylphosphine)platinum(0).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing this complex in solution. Due to the C₂ symmetry of the molecule, the two phosphine ligands are chemically equivalent.
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³¹P{¹H} NMR: This is the most diagnostic technique. The spectrum should show a single sharp resonance, indicating the equivalence of the two phosphorus atoms.[4] This signal will be flanked by "satellites" due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The large magnitude of the one-bond coupling constant is characteristic of phosphines directly bound to platinum.[5]
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¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the phenyl protons of the triphenylphosphine ligands. The coordinated ethylene protons will appear as a broad singlet, often with platinum satellites, at a significantly upfield chemical shift (δ ≈ 2.0-2.5 ppm) compared to free ethylene (δ = 5.25 ppm). This upfield shift is a hallmark of olefin coordination to an electron-rich metal center.
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¹⁹⁵Pt NMR: While less common due to the low receptivity of the nucleus, ¹⁹⁵Pt NMR provides direct information about the platinum's chemical environment. The spectrum will show a triplet due to coupling with the two equivalent phosphorus nuclei.
| NMR Data Summary | |
| Nucleus | Expected Chemical Shift (δ) & Coupling (J) |
| ³¹P{¹H} | ~24 ppm (singlet with ¹⁹⁵Pt satellites)[6] |
| ¹J(¹⁹⁵Pt-¹³P) | ~3500-3600 Hz[6] |
| ¹H | ~7.2-7.8 ppm (multiplet, 30H, PPh₃), ~2.2 ppm (broad singlet with ¹⁹⁵Pt satellites, 4H, C₂H₄) |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure. The complex crystallizes in the monoclinic system, space group P2₁/a.[7] The geometry around the platinum atom is essentially square planar, with the two phosphorus atoms and the midpoint of the ethylene C=C bond occupying three coordination sites.
| Key Crystallographic Parameters | |
| Parameter | Value |
| Crystal System | Monoclinic[7] |
| Space Group | P2₁/a[7] |
| Pt-P bond lengths | ~2.28 - 2.30 Å[6] |
| Pt-C (ethylene) bond lengths | ~2.08 - 2.09 Å[6] |
| C=C (ethylene) bond length | ~1.43 Å[7] |
The elongation of the ethylene C=C bond from its value in the free molecule (1.34 Å) is a critical piece of evidence for the Dewar-Chatt-Duncanson model of olefin binding, indicating significant π-backbonding from the electron-rich Pt(0) center into the π* orbital of the ethylene ligand.
Physical Properties, Handling, and Safety
| Physical and Safety Data | |
| Property | Value |
| Appearance | Light yellow to beige powder/crystals |
| Molecular Formula | C₃₈H₃₄P₂Pt |
| Molecular Weight | 747.70 g/mol |
| Melting Point | 129-132 °C (with decomposition) |
| Solubility | Soluble in benzene, toluene; sparingly soluble in ethers; insoluble in alcohols, water. |
| Stability | Air and moisture sensitive. Decomposes upon exposure to air, turning brown. Should be stored under an inert atmosphere at low temperature. |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Handling: Due to its sensitivity, Ethylenebis(triphenylphosphine)platinum(0) must be handled and stored exclusively under an inert atmosphere (glovebox or Schlenk line). Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Visualized Workflows and Structures
Synthesis Scheme
Caption: Reaction scheme for the reductive phosphination synthesis.
Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
